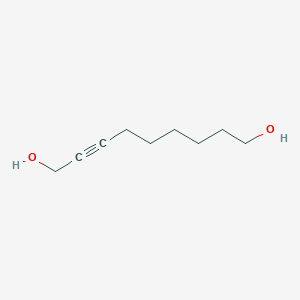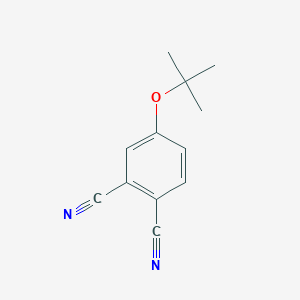![molecular formula C9H9ClN2O B14341687 2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride CAS No. 104057-40-1](/img/structure/B14341687.png)
2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride typically involves the diazotization of 2-[(Prop-2-en-1-yl)oxy]aniline. The process includes the following steps:
Nitration: The starting material, 2-[(Prop-2-en-1-yl)oxy]aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Diazotization: The resulting amine is diazotized by treating it with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is carried out in large reactors with precise control over temperature and pH. Continuous flow processes are often employed to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at room temperature.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or hypophosphorous acid are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Products include halogenated benzene derivatives, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are characterized by the presence of a -N=N- bond, are the major products.
Reduction Reactions: The primary product is the corresponding aniline derivative.
Aplicaciones Científicas De Investigación
2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Materials Science: The compound is employed in the preparation of functionalized polymers and nanomaterials.
Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules and pharmaceutical intermediates.
Analytical Chemistry: The compound is used in the development of analytical reagents and sensors.
Mecanismo De Acción
The mechanism of action of 2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution, nucleophilic substitution, and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Prop-2-yn-1-yl)oxy]benzene-1-diazonium chloride: Similar in structure but with a triple bond in the propyl group.
2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium bromide: Similar but with a bromide counterion instead of chloride.
2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium sulfate: Similar but with a sulfate counterion.
Uniqueness
2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride is unique due to its specific reactivity and the presence of the prop-2-en-1-yl group, which can influence the compound’s chemical behavior and applications. The choice of counterion (chloride) also affects the solubility and stability of the diazonium salt.
Propiedades
Número CAS |
104057-40-1 |
|---|---|
Fórmula molecular |
C9H9ClN2O |
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
2-prop-2-enoxybenzenediazonium;chloride |
InChI |
InChI=1S/C9H9N2O.ClH/c1-2-7-12-9-6-4-3-5-8(9)11-10;/h2-6H,1,7H2;1H/q+1;/p-1 |
Clave InChI |
VHEYHGJMSJFWMG-UHFFFAOYSA-M |
SMILES canónico |
C=CCOC1=CC=CC=C1[N+]#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



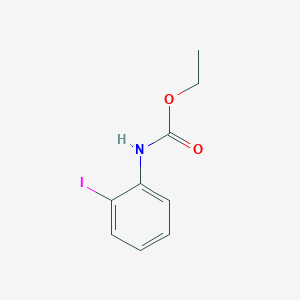
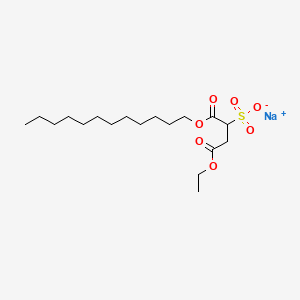
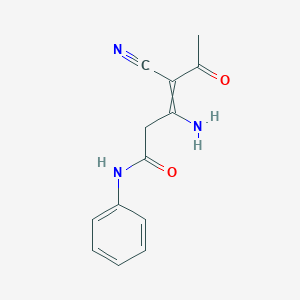
![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)


![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)
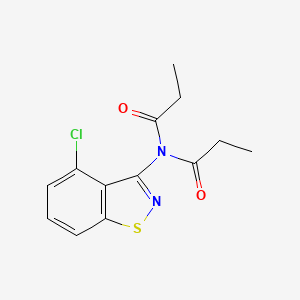
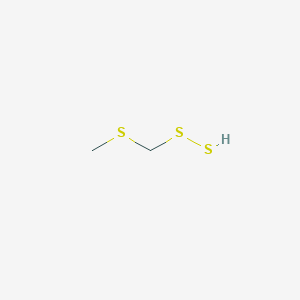
![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)
